

Application Notes: 2,3-Dibromo-4-iodopyridine in Regioselective Suzuki Cross-Coupling Reactions

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Compound of Interest

Compound Name: 2,3-Dibromo-4-iodopyridine

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Poly-functionalized heterocyclic compounds are crucial building blocks in medicinal chemistry and materials science. Among these, substituted pyridines are prevalent in numerous pharmaceutical agents. **2,3-Dibromo-4-iodopyridine** is a versatile, tri-halogenated pyridine scaffold that allows for sequential and regioselective carbon-carbon bond formation through palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. The differential reactivity of the carbon-halogen bonds (C-I > C-Br > C-CI) enables chemists to introduce different substituents at specific positions on the pyridine ring, providing a powerful tool for creating diverse molecular architectures.[1][2][3]

This document provides detailed protocols and data for the application of **2,3-Dibromo-4-iodopyridine** in Suzuki cross-coupling reactions, focusing on the inherent regioselectivity of the substrate.

Key Feature: Regioselectivity

The primary advantage of **2,3-Dibromo-4-iodopyridine** in Suzuki coupling is the ability to perform selective, stepwise functionalization. The reaction proceeds in a predictable manner based on the relative reactivity of the halogen atoms.



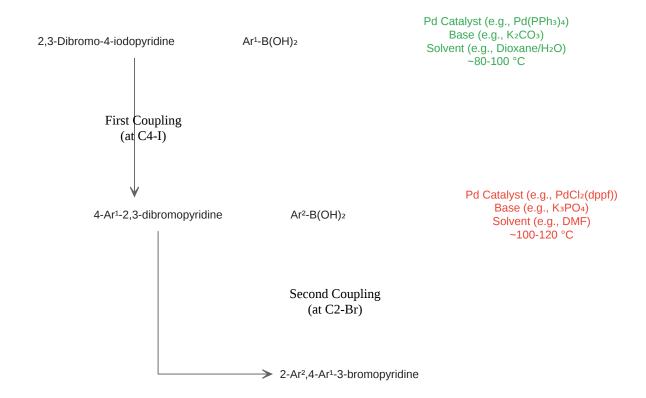
- First Coupling (C4 Position): The carbon-iodine bond is significantly more reactive and susceptible to oxidative addition to a Pd(0) catalyst than the carbon-bromine bonds. Therefore, the initial Suzuki coupling occurs exclusively at the C4 position.
- Second Coupling (C2 Position): Following the reaction at the C4 position, the bromine atom at the C2 position is generally more reactive than the one at C3 due to the electronic effects of the pyridine nitrogen. More forcing reaction conditions are typically required to activate the C-Br bond compared to the C-I bond.
- Third Coupling (C3 Position): The final bromine at the C3 position can be functionalized under even more rigorous conditions, allowing for the synthesis of fully substituted pyridine derivatives.

This stepwise reactivity allows for the controlled introduction of up to three different aryl or vinyl groups onto the pyridine core.

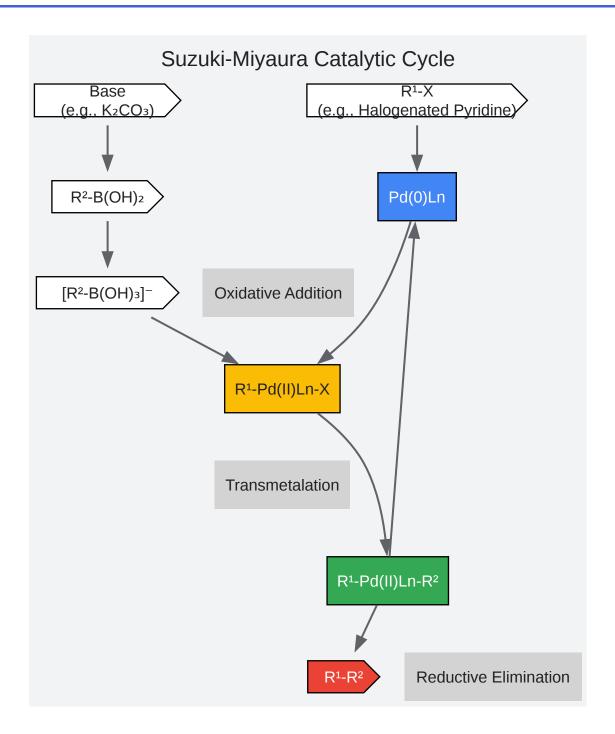
Reaction Schemes and Mechanisms

The sequential nature of the Suzuki coupling with **2,3-Dibromo-4-iodopyridine** allows for the synthesis of di- and tri-substituted pyridines.

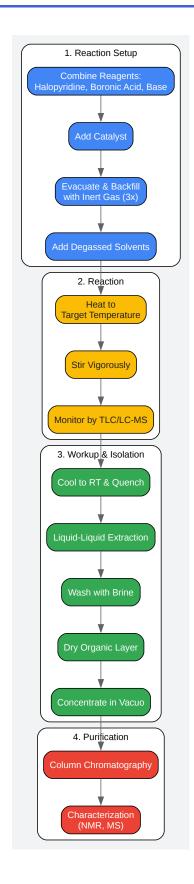












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References

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